molecular formula C5H8ClNO3S B185780 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride CAS No. 17174-96-8

2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride

Cat. No. B185780
CAS RN: 17174-96-8
M. Wt: 197.64 g/mol
InChI Key: CPLYIIABJBTHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride, also known as DASC, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. DASC is a sulfonyl chloride derivative of azetidine, which is a four-membered cyclic amine. The compound has been synthesized using various methods, and its applications have been explored in scientific research, particularly in the field of biochemistry and physiology.

Mechanism of Action

2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride inhibits serine proteases by reacting with the active site of the enzyme. The sulfonyl chloride group of 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride reacts with the serine residue of the enzyme's active site, forming a covalent bond. This covalent bond prevents the enzyme from functioning, leading to its inhibition. 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride has been reported to be a reversible inhibitor of serine proteases, meaning that the inhibition can be reversed by removing the compound from the enzyme's active site.
Biochemical and Physiological Effects:
2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride has been reported to have significant biochemical and physiological effects. The compound has been shown to inhibit various serine proteases, including thrombin, trypsin, and chymotrypsin. These enzymes play important roles in blood clotting, digestion, and other physiological processes. 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride has also been reported to have anti-inflammatory and anticoagulant effects, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of serine proteases, making it a useful tool for studying the mechanism of action of these enzymes. Another advantage is that 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride is a reversible inhibitor, allowing for the study of enzyme inhibition and reactivation. However, one limitation of 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride is that it is a highly reactive compound and can react with other amino acid residues in addition to the serine residue of the enzyme's active site. This can lead to nonspecific inhibition and affect the accuracy of the results.

Future Directions

There are several future directions for the use of 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride in scientific research. One direction is the development of new drugs that target serine proteases. 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride can be used as a lead compound for the development of new inhibitors with improved potency and selectivity. Another direction is the study of the effects of 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride on other physiological processes, such as inflammation and coagulation. 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride can also be used to study the structure and function of serine proteases and to develop new tools for the study of enzyme inhibition.

Scientific Research Applications

2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride has been used in various scientific research applications due to its unique properties. The compound has been reported to be a potent inhibitor of serine proteases, which are enzymes that play important roles in various physiological processes. 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride has been used to study the mechanism of action of serine proteases and to develop new drugs that target these enzymes.

properties

CAS RN

17174-96-8

Product Name

2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride

Molecular Formula

C5H8ClNO3S

Molecular Weight

197.64 g/mol

IUPAC Name

2,2-dimethyl-4-oxoazetidine-1-sulfonyl chloride

InChI

InChI=1S/C5H8ClNO3S/c1-5(2)3-4(8)7(5)11(6,9)10/h3H2,1-2H3

InChI Key

CPLYIIABJBTHPJ-UHFFFAOYSA-N

SMILES

CC1(CC(=O)N1S(=O)(=O)Cl)C

Canonical SMILES

CC1(CC(=O)N1S(=O)(=O)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 3-neck 12 L flask equipped with an overhead stirrer, a 250 mL addition funnel topped with a nitrogen inlet and a rubber septum to allow a temperature probe and isobutylene needle was charged 450 mL of isobutylene. The flask was cooled in a dry ice-acetone bath. Ethyl ether (450 mL) was added and the resulting solution at -60° C. was treated with 210 mL (2.41 mol) of chlorosulfonyl isocyanate over 5 minutes at a rate so as to maintain the internal temperature below -50° C. The mixture was stirred at -50° C. to -62° C. for 30 minutes then allowed to warm slowly to room temperature and treated with 2250 mL of ether. The resulting solution was treated with 750 mL of 10% aqueous sodium carbonate slowly in 3 portions. The mixture was transferred into a 4 L separatory funnel and the aqueous layer removed. The organic layer was washed with 500 mL of water, then removed and treated with 750 mL of hexane. As crystallization began, additional hexane (250 mL) was added and the mixture concentrated under partial vacuum to a final volume of 3100 mL. The solid that formed was removed by filtration with the aid of 200 mL of hexane for rinsing. After air drying, the wet cake was dried under vacuum at 40° C. overnight to give 253 g (1.28 mol,53%) of product as a pale yellow crystalline solid. Recycling of the mother liquors gave an additional 100 g (19%) of product as a white crystalline solid. 1H NMR (250 MHz,CDCl3): 1.89 (s,6H), 3.05 (s,2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
210 mL
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
reactant
Reaction Step Four
Name
Quantity
2250 mL
Type
solvent
Reaction Step Five
Quantity
450 mL
Type
solvent
Reaction Step Six
Yield
53%

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